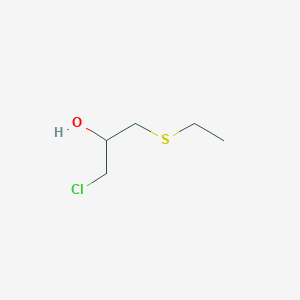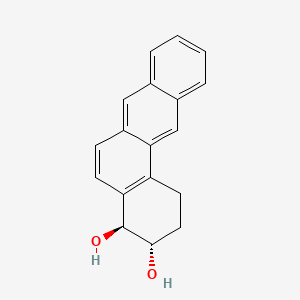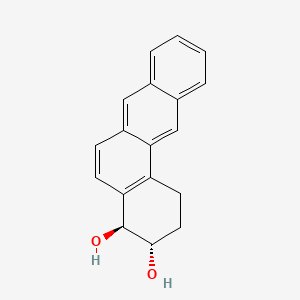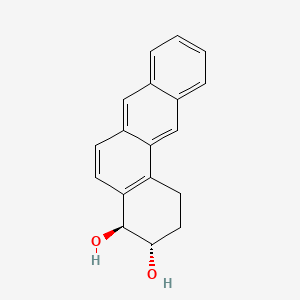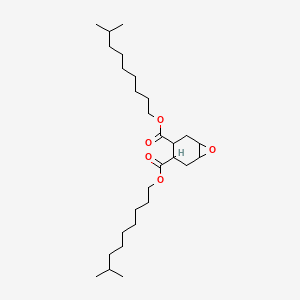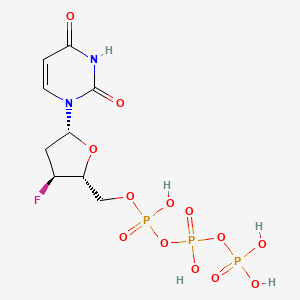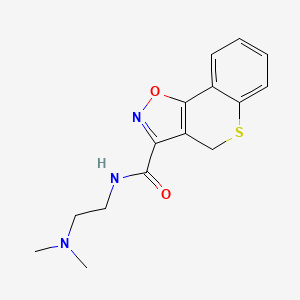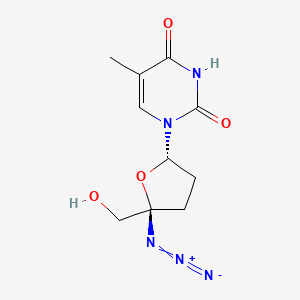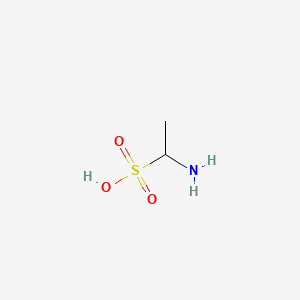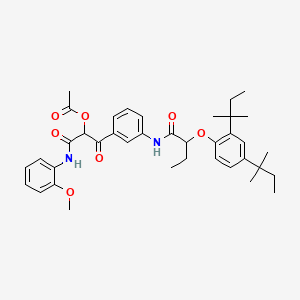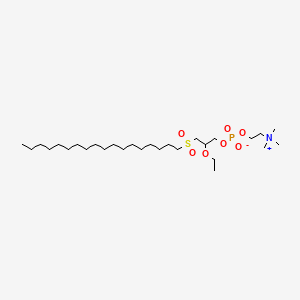
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-59 is a cyclopentadienyl complex, which is a coordination complex of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands almost invariably bind to metals in a pentahapto (η5) bonding mode. These complexes are significant in organometallic chemistry due to their stability and versatility in various chemical reactions .
Preparation Methods
Cyclopentadienyl complexes are generally prepared by salt metathesis reactions of alkali-metal cyclopentadienyl compounds with transition metal chlorides. Common reagents include sodium cyclopentadienide and lithium cyclopentadienide. For particularly robust complexes, cyclopentadiene is employed in the presence of a conventional base such as potassium hydroxide .
Chemical Reactions Analysis
Cyclopentadienyl complexes undergo various types of reactions, including:
Oxidation: These complexes can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Scientific Research Applications
Cyclopentadienyl complexes have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various types of reactions, including polymerization and hydrogenation.
Biology: These complexes are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Some cyclopentadienyl complexes are explored for their therapeutic potential in treating diseases.
Industry: They are used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which cyclopentadienyl complexes exert their effects involves the interaction of the cyclopentadienyl ligand with the metal center. This interaction stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the complex .
Comparison with Similar Compounds
Cyclopentadienyl complexes can be compared with other similar compounds, such as:
Ferrocene: A well-known cyclopentadienyl complex with iron.
Chromocene: A cyclopentadienyl complex with chromium.
Cobaltocene: A cyclopentadienyl complex with cobalt.
Properties
CAS No. |
131933-49-8 |
|---|---|
Molecular Formula |
C28H60NO7PS |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
(2-ethoxy-3-octadecylsulfonylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO7PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-38(32,33)27-28(34-7-2)26-36-37(30,31)35-24-23-29(3,4)5/h28H,6-27H2,1-5H3 |
InChI Key |
SSDWNZLAZQZHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


